molecular formula C12H9F3N2O2 B12883951 N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide CAS No. 62039-95-6

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12883951
CAS No.: 62039-95-6
M. Wt: 270.21 g/mol
InChI Key: DZZSIKFCGXJSQO-UHFFFAOYSA-N
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Description

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an oxazole ring, and a benzamide moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and biological properties of the compound . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is unique due to the combination of the trifluoromethyl group, oxazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

62039-95-6

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

N-methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C12H9F3N2O2/c1-16-11(18)8-5-3-2-4-7(8)9-6-10(17-19-9)12(13,14)15/h2-6H,1H3,(H,16,18)

InChI Key

DZZSIKFCGXJSQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CC(=NO2)C(F)(F)F

Origin of Product

United States

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